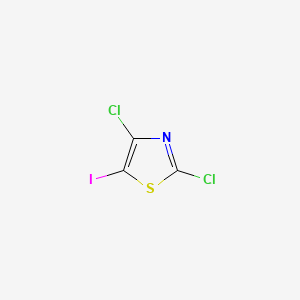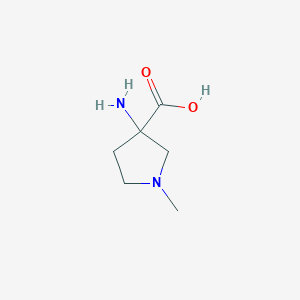
6-Methoxy-1,3-benzothiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1,3-benzothiazol-5-amine is a heterocyclic compound that contains both benzene and thiazole rings. This compound is of significant interest due to its diverse range of applications in medicinal chemistry, particularly for its potential antimicrobial and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-benzothiazol-5-amine typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction is carried out under controlled conditions to ensure high yields and purity of the product . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods are designed to increase efficiency and reduce production costs while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under mild to moderate conditions to prevent degradation of the compound. Solvents such as ethanol, methanol, and dichloromethane are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines or alcohols .
Applications De Recherche Scientifique
6-Methoxy-1,3-benzothiazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The antioxidant properties are attributed to its capacity to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethoxy-1,3-benzothiazole-2-amine
- 1,3-Thiazol-2-amine
- 2-Amino-6-methoxybenzothiazole
Uniqueness
6-Methoxy-1,3-benzothiazol-5-amine stands out due to its unique combination of methoxy and amine functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
6-methoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-7-3-8-6(2-5(7)9)10-4-12-8/h2-4H,9H2,1H3 |
Clé InChI |
SPWAMXFWQOKBDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1N)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)










![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


